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Compound of Interest

Compound Name: Food black 1

Cat. No.: B12511822 Get Quote

Introduction

Brilliant Black BN, also known as Brilliant Black PN or Food Black 1, is a synthetic, water-

soluble diazo dye.[1][2][3] Its chemical formula is C₂₈H₁₇N₅Na₄O₁₄S₄ with a molar mass of

867.66 g/mol .[2][4] Designated by the E number E151, it is utilized as a food colorant in a

variety of products including desserts, sweets, beverages, and coatings to impart a black or

dark coloring.[2][3] Structurally, it is a complex aromatic compound featuring multiple sulfonate

groups, which ensure its solubility in water, and two azo (-N=N-) chromophores that are

responsible for its color. Beyond its application in the food industry, recent research has

highlighted its potential as an antiviral agent.[5][6][7] This guide provides an in-depth overview

of the core spectroscopic characteristics of Brilliant Black BN, detailed experimental protocols

for its analysis, and visualizations of analytical workflows and its mechanism of antiviral action.

Spectroscopic Data
The spectroscopic properties of Brilliant Black BN are fundamental to its identification,

quantification, and the study of its interactions. The primary techniques used for its

characterization are UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic

Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy
UV-Vis spectroscopy is the most common method for the quantitative analysis of Brilliant Black

BN. The color of the dye is due to its strong absorption of light in the visible region.
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Parameter Value Solvent Reference

Maximum Wavelength

(λmax)
~571-572 nm Water [8][9]

Maximum Wavelength

(λmax)
575 ± 5 nm Water

Absorptivity (a) 53.0 L g⁻¹ cm⁻¹ Water [8]

Molar Absorptivity (ε) ~45,986 L mol⁻¹ cm⁻¹ Water Calculated

Note: Molar absorptivity (ε) was calculated using the formula ε = a × Molar Mass, based on the

reported absorptivity value and a molar mass of 867.66 g/mol .

Infrared (FT-IR) Spectroscopy
While a specific experimental spectrum for Brilliant Black BN is not readily available in the

literature, its characteristic FT-IR absorption bands can be predicted based on its functional

groups. These bands are crucial for structural confirmation.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

O-H (Hydroxyl) 3200 - 3600 (broad) Stretching

N-H (Amide) 3100 - 3500 Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C=O (Amide I) 1630 - 1680 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

-N=N- (Azo) 1400 - 1460 Stretching

S=O (Sulfonate) 1150 - 1250 and 1030 - 1080
Asymmetric & Symmetric

Stretching

C-N 1200 - 1350 Stretching
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectra for Brilliant Black BN are not widely published. However, the expected

chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be estimated based on its

complex aromatic structure. NMR is a powerful tool for unambiguous structural elucidation.

Predicted ¹H-NMR Chemical Shifts (in D₂O)

Proton Type Expected Chemical Shift (δ, ppm)

Aromatic Protons (Ar-H) 6.5 - 8.5

Amide Proton (-NH-) 7.5 - 8.5 (may exchange with D₂O)

Methyl Protons (-CH₃) 1.8 - 2.5

Predicted ¹³C-NMR Chemical Shifts (in D₂O)

Carbon Type Expected Chemical Shift (δ, ppm)

Amide Carbonyl (C=O) 165 - 175

Aromatic Carbons (Ar-C) 110 - 150

Methyl Carbon (-CH₃) 20 - 30

Experimental Protocols
Detailed and consistent methodologies are critical for obtaining reliable and reproducible

spectroscopic data. The following sections outline standard protocols for the analysis of Brilliant

Black BN.

UV-Visible Spectrophotometry Protocol
This protocol describes the determination of the absorption spectrum and quantification of

Brilliant Black BN in an aqueous solution.

Materials and Equipment:
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Brilliant Black BN powder (analytical standard)

Distilled or deionized water

Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

Pipettes

UV-Vis Spectrophotometer (capable of scanning from 300-800 nm)

Quartz or glass cuvettes (1 cm path length)

Procedure:

1. Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of Brilliant

Black BN powder and dissolve it in a 100 mL volumetric flask with distilled water to create

a stock solution of known concentration.

2. Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare

a series of at least five standard solutions with decreasing concentrations.

3. Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to

warm up for at least 30 minutes. Fill a cuvette with distilled water to serve as a blank and

use it to zero the instrument.

4. Spectrum Acquisition: Empty the blank cuvette, rinse it with the most concentrated

standard solution, and then fill it ¾ full. Place the cuvette in the spectrophotometer and

record the absorbance spectrum from 300 nm to 800 nm to determine the wavelength of

maximum absorbance (λmax).

5. Calibration Curve Construction: Set the spectrophotometer to the determined λmax.

Measure the absorbance of each of the prepared standard solutions, starting from the

least concentrated. Plot a graph of absorbance versus concentration. The resulting plot

should be a straight line passing through the origin, in accordance with the Beer-Lambert

Law.

6. Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the

same λmax. Use the equation of the line from the calibration curve to determine the
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concentration of Brilliant Black BN in the sample.

FT-IR Spectroscopy Protocol
This protocol outlines the analysis of solid Brilliant Black BN using an FT-IR spectrometer with

an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

Brilliant Black BN powder

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

1. Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Application: Place a small amount of the Brilliant Black BN powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.

3. Pressure Application: Use the instrument's pressure clamp to apply firm and consistent

pressure to the powder, ensuring good contact with the crystal.

4. Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans in

the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

5. Data Analysis: Process the resulting spectrum to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

6. Cleaning: Thoroughly clean the ATR crystal with isopropyl alcohol and a lint-free wipe after

the measurement.

Visualizations
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Diagrams are provided to illustrate key workflows and mechanisms related to the study of

Brilliant Black BN.

Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of Brilliant Black BN.

Antiviral Mechanism of Brilliant Black BN
Research has shown that Brilliant Black BN can inhibit the infectivity of human enterovirus 71

(EV71), a cause of hand, foot, and mouth disease.[6][7] Its mechanism primarily involves the

blockade of viral entry into host cells.
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Caption: Logical diagram of Brilliant Black BN's antiviral mechanism against EV71.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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